3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile
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Overview
Description
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a dimethylamino group, a methoxyimino group, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile typically involves the condensation of 3-acetylthiophene with dimethylformamide dimethylacetal (DMF-DMA). The reaction is carried out by dissolving 3-acetylthiophene in an excess amount of DMF-DMA and heating the mixture at 80°C for 6 hours. After the reaction is complete, the mixture is cooled to room temperature and poured into distilled water. The product is then extracted with methylene chloride, dried over magnesium sulfate, and recrystallized in methanol to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one
Uniqueness
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is unique due to the presence of both a methoxyimino group and a thiophene ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(dimethylamino)-2-[5-(N-methoxy-C-methylcarbonimidoyl)thiophen-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C12H15N3OS/c1-9(14-16-4)11-5-6-12(17-11)10(7-13)8-15(2)3/h5-6,8H,1-4H3 |
InChI Key |
NRPZBTMYGVBNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)C(=CN(C)C)C#N |
Origin of Product |
United States |
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